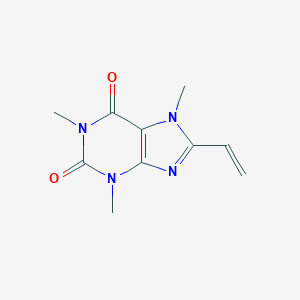
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a natural stimulant found in coffee, tea, and other beverages. It is widely used as a psychoactive substance and is known for its ability to increase alertness and improve cognitive function.
Wirkmechanismus
Caffeine acts as a central nervous system stimulant by blocking the action of adenosine, a neurotransmitter that promotes sleep and suppresses arousal. By blocking adenosine, 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione increases the release of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Biochemical and Physiological Effects:
Caffeine has a wide range of biochemical and physiological effects on the human body. It increases heart rate, blood pressure, and respiration, and can cause a release of glucose from the liver. It also stimulates the production of stomach acid, which can lead to gastrointestinal discomfort in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Caffeine is a widely used tool in laboratory experiments due to its ability to stimulate the central nervous system and improve cognitive function. However, it is important to note that 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione can have different effects on different individuals, and its effects can be influenced by factors such as age, sex, and genetics.
Zukünftige Richtungen
There are several areas of future research in the field of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the potential therapeutic effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione on athletic performance and endurance. Additionally, further research is needed to better understand the long-term effects of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione consumption on human health.
Conclusion:
In conclusion, 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione is a natural stimulant that has been extensively studied for its effects on the human body. It has a wide range of biochemical and physiological effects and is widely used as a tool in laboratory experiments. Future research in the field of 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione will continue to explore its potential therapeutic effects and its effects on athletic performance and endurance.
Synthesemethoden
Caffeine can be synthesized from xanthine, which is found in tea leaves and coffee beans. The process involves the reaction of xanthine with dimethyl sulfate, followed by the reaction of the resulting compound with ammonia. The resulting product is then purified to obtain pure 1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
Caffeine has been extensively studied for its effects on the human body. It has been shown to improve cognitive function, increase alertness, and reduce fatigue. It has also been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
8-ethenyl-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-6-11-8-7(12(6)2)9(15)14(4)10(16)13(8)3/h5H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASSRPTYAALGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-vinyl-3,7-dihydro-1H-purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

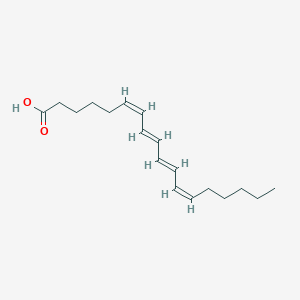
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

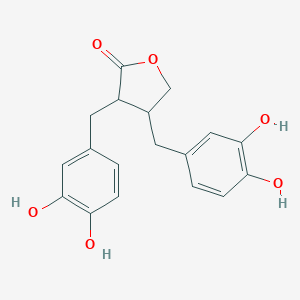
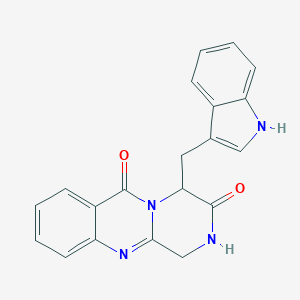


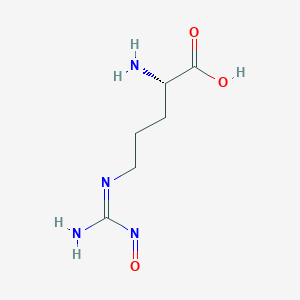

![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

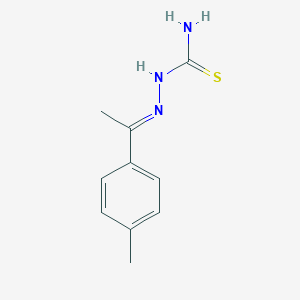
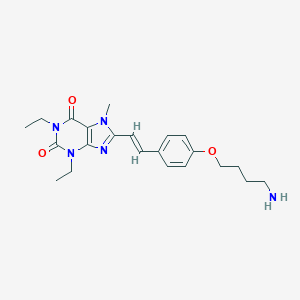
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)